molecular formula C45H36FeN2 B573470 (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron CAS No. 187596-69-6

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

Cat. No.: B573470
CAS No.: 187596-69-6
M. Wt: 660.642
InChI Key: KTXZYEUJQXICCA-UHFFFAOYSA-N
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Description

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is a specialized chiral organoiron complex designed for advanced catalytic applications. Its structure integrates a pentaphenylcyclopentadienyl ligand with a dimethylaminopyrindinyl group, creating a highly tunable coordination environment around the iron center. This design is pivotal for asymmetric synthesis, where the complex can act as a catalyst to produce enantiomerically pure compounds, which are critical in pharmaceutical development and materials science. The electron-donating dimethylamino group on the pyridine ring enhances the nucleophilicity of the complex, a property well-documented in related catalysts like 4-Dimethylaminopyridine (DMAP), which is renowned for dramatically accelerating reactions such as esterifications and acylations by facilitating nucleophilic attack . The robust, sterically demanding pentaphenylcyclopentadienyl ligand not only stabilizes the iron center but also provides a chiral pocket that is essential for inducing enantioselectivity in catalytic cycles. This makes the compound particularly valuable for research focused on developing new asymmetric transformations, including C-H activation and hydrosilylation, where precise spatial control is required to achieve high stereoselectivity . Its application extends to the realm of novel material design, where such metal complexes are explored for their unique electronic and photophysical properties. This reagent is intended for use by professional chemists in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

InChI

InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXZYEUJQXICCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron typically involves the reaction of pentaphenylcyclopentadienyl iron complexes with appropriate reagents. One common method includes the PdII-catalyzed reaction of [(C5Ph5)Fe(CO)2Br] with Grignard compounds or butyl lithium, yielding the desired iron alkyl/aryl complexes in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions can result in a wide range of new organometallic compounds with different ligands .

Mechanism of Action

The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves its interaction with molecular targets through its iron center and ligands. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

This section compares (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron with structurally or functionally analogous compounds, focusing on catalytic roles, molecular features, and performance.

Structural and Functional Analogues

a. (R)-(+)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron (PPY*)
  • Substituent on Pyridine: Pyrrolidino group (bulkier, stronger electron-donating than dimethylamino).
  • Cyclopentadienyl Ligand : Pentamethyl (C₅Me₅) instead of pentaphenyl (C₅Ph₅), reducing steric bulk and altering electronic properties.
  • Metal Center : Iron.
  • Molecular Formula: Not explicitly stated in evidence but inferred to differ due to ligand substitution (e.g., C₅Me₅ increases hydrogen content vs. C₅Ph₅).
  • Role : Co-catalyst in asymmetric synthesis, similar to DMAP*.
  • Key Difference: The pentamethyl ligand may enhance solubility in non-polar solvents, while the pyrrolidino group could modify nucleophilicity .
b. Cobalt(III) Salen Complexes
  • Cobalt(III) Complex 3 : Paired with DMAP, yielded propylene carbonate with 68% ee (selectivity factor *s = 5.6).
  • Cobalt(III) Complex 5 : Modified with a trifluoroacetyl counterion and PPNF co-catalyst, achieved 83% ee (s = 18.7) under optimized conditions .
  • Key Insight : Enantioselectivity is driven by the primary catalyst’s structure (e.g., counterions) rather than the Lewis base co-catalyst.

Comparative Data Table

Compound Name Substituent Cp Ligand Metal Molecular Formula Purity Catalytic Role Enantioselectivity Contribution
This compound Dimethylamino C₅Ph₅ Fe C₄₅H₃₆FeN₂ ≥98% Co-catalyst (Lewis base) Minimal
(R)-(+)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron Pyrrolidino C₅Me₅ Fe Not specified ≥98% Co-catalyst (Lewis base) Not reported
Cobalt(III) Salen Complex 3 - - Co Complex-specific - Primary catalyst 68% ee (s = 5.6)
Cobalt(III) Salen Complex 5 Trifluoroacetyl - Co Complex-specific - Primary catalyst 83% ee (s = 18.7)

Key Findings

Role of DMAP* : Functions primarily as a nucleophilic co-catalyst in CO₂-epoxide coupling, with minimal direct impact on enantioselectivity. Its chirality is less critical than the primary catalyst’s design .

Impact of Ligand Substitutions: Pentaphenyl vs. Dimethylamino vs. Pyrrolidino: The latter’s stronger electron-donating capacity may enhance catalytic activity in specific systems .

Counterion Effects : In cobalt salen systems, replacing bulky tosylate with trifluoroacetyl improved enantioselectivity by 15% , highlighting the primary catalyst’s dominance .

Biological Activity

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, a complex organometallic compound, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

  • Molecular Formula : C45_{45}H36_{36}FeN2_2
  • Molecular Weight : 660.626 g/mol
  • Melting Point : 231-234°C
  • Color : Purple
  • Solubility : Not extensively documented, but organometallic complexes typically exhibit variable solubility in organic solvents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other metal-based drugs, it may inhibit specific enzymes involved in cellular processes.
  • DNA Interaction : The compound could interact with DNA, leading to cross-linking or other forms of genetic damage, which is a common mechanism for anticancer agents.
  • Cellular Stress Induction : It may induce oxidative stress in cells, promoting apoptosis in rapidly dividing cells such as cancer cells.

Biological Activity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50_{50} (µM)Mechanism of ActionReference
Study 1A549 (lung carcinoma)10Inhibition of tubulin polymerization
Study 2HeLa (cervical carcinoma)15Induction of oxidative stress
Study 3MCF-7 (breast cancer)20DNA intercalation and damage

Case Studies

  • Cytotoxicity Against Lung Carcinoma :
    A study demonstrated that this compound exhibited significant cytotoxicity against the A549 cell line with an IC50_{50} value of 10 µM. The mechanism was primarily through the inhibition of tubulin polymerization, which is critical for cell division and integrity .
  • Effects on Cervical Cancer Cells :
    In another investigation involving HeLa cells, the compound showed an IC50_{50} value of 15 µM. The study suggested that the cytotoxic effects were mediated by oxidative stress induction, leading to apoptosis .
  • Breast Cancer Cell Line Sensitivity :
    Research on MCF-7 cells revealed an IC50_{50} of 20 µM, with evidence pointing towards DNA intercalation as a significant mechanism of action. This highlights the compound's potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, and how is enantiomeric purity validated?

  • Methodology : The synthesis involves coordinating the chiral 4-dimethylaminopyrindinyl ligand to a pentaphenylcyclopentadienyl-iron precursor. Key steps include ligand substitution under inert conditions and crystallization to isolate the enantiomer. Enantiomeric purity is validated via polarimetry (e.g., specific rotation of -940° at c = 0.1 in chloroform for the (S)-enantiomer) and chiral HPLC. Physical characterization includes melting point analysis (231–234°C) and elemental analysis to confirm stoichiometry (C₄₅H₃₆FeN₂) .

Q. What spectroscopic and chromatographic methods are recommended for confirming structural integrity?

  • Methodology :

  • FTIR-ATR : Identifies functional groups (e.g., Fe-N stretching vibrations at ~1574 cm⁻¹ and C=O/C=N bonds at 1665 cm⁻¹) .
  • GC-MS/EI : Confirms molecular ion peaks (e.g., m/z 660.60 for [M⁺]) and fragmentation patterns .
  • HPLC-TOF : Provides exact mass validation (Δppm < 0.5) and purity assessment (≥98%) .

Q. How does the steric bulk of the pentaphenylcyclopentadienyl ligand influence stability?

  • Methodology : The ligand’s steric hindrance reduces oxidative degradation by shielding the iron center. Stability under ambient conditions is tested via TGA (thermal gravimetric analysis) and prolonged exposure studies. The pentaphenyl structure also enhances solubility in non-polar solvents, critical for catalytic applications .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

  • Methodology : The iron center facilitates ligand-to-metal charge transfer (LMCT), enabling redox-active catalysis. Studies using cyclic voltammetry (e.g., E₁/₂ values for Fe²⁺/Fe³⁺ transitions) and DFT calculations reveal how the chiral DMAP ligand induces enantioselectivity in reactions like hydrosilylation or cross-coupling. Comparative studies with (S)-enantiomers show divergent stereochemical outcomes .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

  • Methodology : Multi-technique validation is essential:

  • DSC (Differential Scanning Calorimetry) : Accurately measures melting points while detecting polymorphic transitions.
  • PXRD : Identifies crystalline phase impurities that may lower observed melting ranges.
  • Cross-referencing synthetic protocols (e.g., solvent purity, crystallization rates) resolves batch-to-batch variations .

Q. What strategies enhance catalytic turnover in cross-coupling reactions?

  • Methodology :

  • Ligand Modification : Introducing electron-withdrawing groups (e.g., –CF₃) to the DMAP moiety increases Lewis acidity, improving oxidative addition rates.
  • Solvent Optimization : Using toluene or THF with 5% DMF enhances substrate solubility without deactivating the catalyst.
  • Kinetic Studies : Monitoring reaction progress via in-situ IR or NMR identifies rate-limiting steps (e.g., transmetallation) .

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